8-(butylsulfanyl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(butylthio)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with butylthio, chlorobenzyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butylthio)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach is to start with the purine core and introduce the butylthio and chlorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
8-(butylthio)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thio-substituted purines.
Scientific Research Applications
8-(butylthio)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(butylthio)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 8-(butylthio)-7-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(butylthio)-7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(butylthio)-7-(2-methylbenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-(butylthio)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorobenzyl group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19ClN4O2S |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
8-butylsulfanyl-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H19ClN4O2S/c1-3-4-9-25-17-19-14-13(15(23)20-16(24)21(14)2)22(17)10-11-7-5-6-8-12(11)18/h5-8H,3-4,9-10H2,1-2H3,(H,20,23,24) |
InChI Key |
YGAWBCYMKKAOEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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